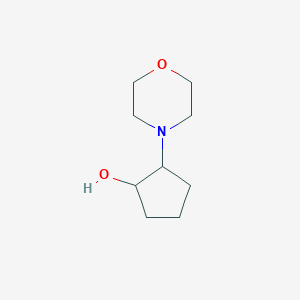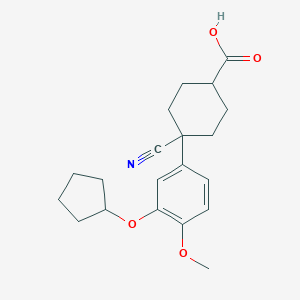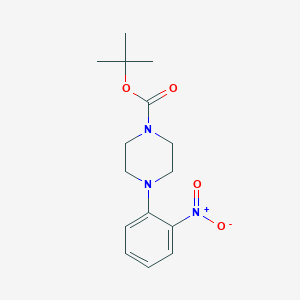
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine (AMTP) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a colorless liquid that has a strong odor and is highly reactive. AMTP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, this compound reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons. This, in turn, affects the function of the dopaminergic system in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons. This, in turn, affects the function of the dopaminergic system in the brain. This compound has also been shown to reduce the release of norepinephrine and serotonin, which are neurotransmitters that play a role in the regulation of mood, arousal, and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several advantages for lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the function of the dopaminergic system in the brain. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are some limitations to the use of this compound in lab experiments. It is highly reactive and can be hazardous if not handled properly. It also has a strong odor, which can be unpleasant for researchers working with it.
Direcciones Futuras
There are several future directions for the study of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine. One area of research is the development of new compounds that can selectively target the dopaminergic system in the brain. Another area of research is the use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of this compound in combination with other compounds may lead to the development of new treatments for these disorders. Further research is needed to fully understand the potential applications of this compound in the field of neuroscience.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the function of the dopaminergic system in the brain. This compound has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the potential applications of this compound in the field of neuroscience.
Métodos De Síntesis
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be synthesized by several methods, but the most commonly used method is the condensation reaction between allylamine and acetaldehyde. The reaction is carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid. The resulting product is purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has been widely used in scientific research, particularly in the field of neuroscience. It is used as a tool to study the function of the dopaminergic system in the brain. This compound is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. By inhibiting this enzyme, this compound reduces the production of dopamine, which leads to a decrease in the activity of dopaminergic neurons.
Propiedades
Número CAS |
176249-79-9 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
Clave InChI |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
SMILES canónico |
C=CCN1CC=CC(=C)C1 |
Sinónimos |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



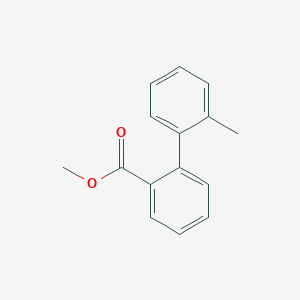
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
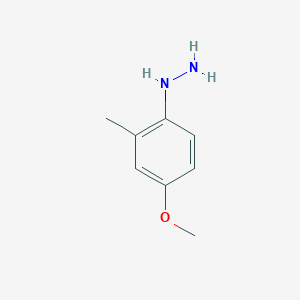
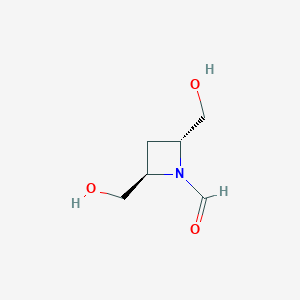

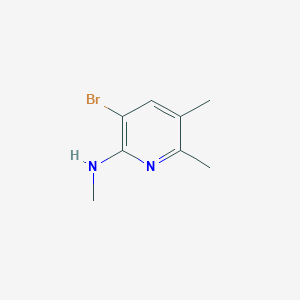
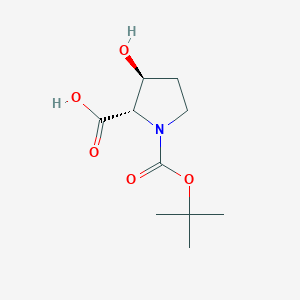
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)


